

# In-Depth Technical Guide to Art-IN-1: Chemical Structure and Properties

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## Compound of Interest

Compound Name: Art-IN-1

Cat. No.: B12406538

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## Abstract

**Art-IN-1** is a potent and selective inhibitor of Poly(ADP-ribose) Polymerase (PARP) enzymes, which are crucial players in the cellular response to DNA damage. This document provides a comprehensive technical overview of **Art-IN-1**, detailing its chemical structure, physicochemical properties, mechanism of action, synthesis, and the experimental protocols for its evaluation. The information is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly in the fields of oncology and DNA repair.

## Chemical Structure and Identification

**Art-IN-1**, a thieno[2,3-c]isoquinolin-5-one derivative, possesses a unique heterocyclic core that contributes to its biological activity.

- IUPAC Name: 8-(propan-2-yloxy)-4H-thieno[2,3-c]isoquinolin-5-one[1]
- Molecular Formula: C<sub>14</sub>H<sub>13</sub>NO<sub>2</sub>S[1]
- Canonical SMILES: CC(C)OC1=CC2=C(C=C1)C3=C(S\_C=C3)NC2=O
- InChI Key: InChI=1S/C14H13NO2S/c1-8(2)17-9-3-4-10-12(7-9)11-5-6-18-14(11)15-13(10)16/h3-8H,1-2H3,(H,15,16)[1]

- CAS Number: 2418014-98-7[1]

## Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The following table summarizes the key computed and, where available, experimental properties of **Art-IN-1**.

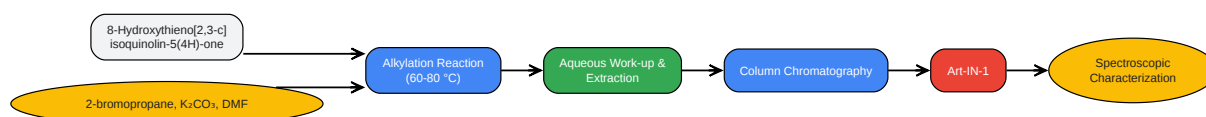
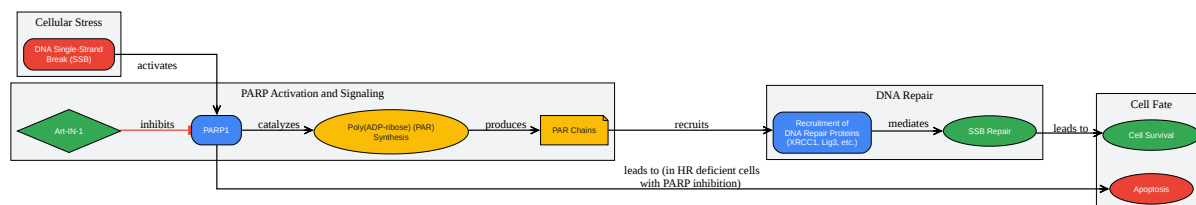
Property	Value	Source
Molecular Weight	259.33 g/mol	PubChem (Computed)[1]
XLogP3	3.2	PubChem (Computed)[1]
Hydrogen Bond Donors	1	PubChem (Computed)[1]
Hydrogen Bond Acceptors	3	PubChem (Computed)[1]
Rotatable Bond Count	2	PubChem (Computed)[1]
Topological Polar Surface Area	66.6 Å <sup>2</sup>	PubChem (Computed)[1]
Heavy Atom Count	18	PubChem (Computed)[1]
pKa	Data not available	
Aqueous Solubility	Data not available	

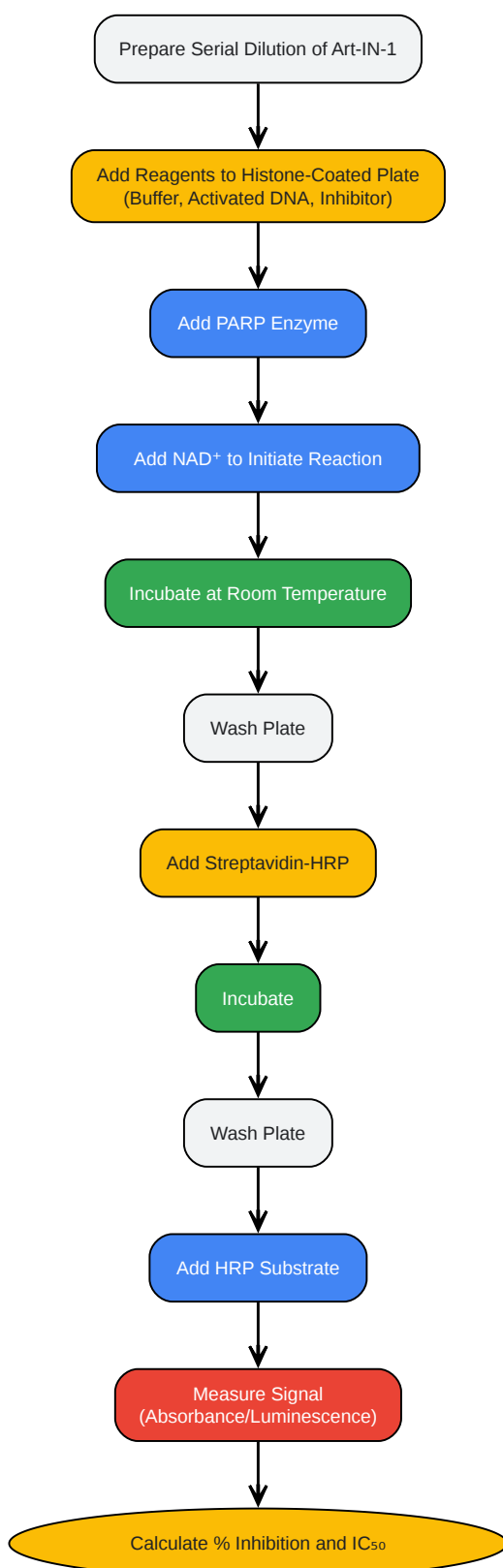
Note: Experimental data for pKa and aqueous solubility are not readily available in the public domain. The provided values are based on computational models and should be experimentally verified for drug development purposes.

## Mechanism of Action and Signaling Pathway

**Art-IN-1** functions as a selective inhibitor of several members of the PARP enzyme family. PARPs play a critical role in the DNA damage response (DDR). Upon DNA single-strand breaks (SSBs), PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation event serves as a scaffold to recruit other DNA repair proteins, facilitating the repair of the lesion.

By inhibiting PARP activity, **Art-IN-1** prevents the recruitment of the DNA repair machinery. In cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP-mediated SSB repair leads to the accumulation of double-strand breaks (DSBs) during DNA replication. These unrepaired DSBs are highly cytotoxic and trigger apoptotic cell death, a concept known as synthetic lethality.





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## References

- 1. Discovery of potent 2,4-difluoro-linker poly(ADP-ribose) polymerase 1 inhibitors with enhanced water solubility and in vivo anticancer efficacy - PMC [pmc.ncbi.nlm.nih.gov]
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